molecular formula C21H19N3O4S B2962449 methyl 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946353-10-2

methyl 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No. B2962449
CAS RN: 946353-10-2
M. Wt: 409.46
InChI Key: OJGXRLGRHOOAKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate” is a complex organic compound. It contains a 3,4-dihydroisoquinoline and a 2,3-dihydroquinazolin-4-one moiety . These moieties are part of nitrogen-containing heterocyclic compounds and are core structural components in various biologically active compounds .


Synthesis Analysis

The synthesis of the 3,4-dihydroisoquinolin-2(1H)-yl moiety can be achieved through the Bischler-Napieralski-type synthesis from phenylethanols and nitriles via a tandem annulation . The 2,3-dihydroquinazolin-4-one moiety can be synthesized using a one-pot, three-component condensation reaction strategy of isatoic anhydride, aldehydes, and amines .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The 3,4-dihydroisoquinolin-2(1H)-yl moiety is a bicyclic structure with a nitrogen atom in one of the rings . The 2,3-dihydroquinazolin-4-one moiety is also a bicyclic structure with a nitrogen atom and a carbonyl group in one of the rings .


Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of multiple functional groups. For instance, the 3,4-dihydroisoquinolin-2(1H)-yl moiety can participate in reactions involving the nitrogen atom or the adjacent carbon atoms . The 2,3-dihydroquinazolin-4-one moiety can undergo reactions at the carbonyl group or the adjacent carbon atoms .

Scientific Research Applications

AKR1C3 Inhibition

Target: Aldo-keto reductase AKR1C3 Significance AKR1C3 is implicated in breast and prostate cancer. HMS3483K14 acts as a highly potent (low nM) and isoform-selective (1500-fold) inhibitor of AKR1C3. Crystal structure studies reveal that the carboxylate group occupies the enzyme’s oxyanion hole, while the sulfonamide provides the correct twist for binding the dihydroisoquinoline in an adjacent hydrophobic pocket .

SAR Studies

Structure-Activity Relationship (SAR): Positioning of the carboxylate group is critical for potency. Acid isosteres and amides can substitute the carboxylate. Small substituents on the dihydroisoquinoline enhance efficacy. “Reverse sulfonamides” exhibit stereoisomer preferences .

Cellular Potency

Comparison: Cellular potency measured by inhibiting AKR1C3 metabolism of a known substrate. Broad rank order between enzymatic and cellular activity observed. Amide analogs more effective than predicted by cellular assays .

2,3-Dihydroquinazolin-4(1H)-ones Synthesis

Context: Direct cyclocondensation of anthranilamide and aldehydes or ketones Promoter: [P4-VP]-BF3 Yield: Good to high yield .

Acetylcholinesterase Inhibition

Compound: N-(3-acetylphenyl)-4-hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide Activity: Potent inhibitor against acetylcholinesterase enzyme .

Future Directions

Future research could focus on the synthesis of this compound and its derivatives, investigation of their physical and chemical properties, and exploration of their potential biological activities. The development of more efficient and environmentally friendly synthetic methods could also be a valuable area of research .

properties

IUPAC Name

methyl 3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-28-20(27)14-6-7-16-17(10-14)22-21(29)24(19(16)26)12-18(25)23-9-8-13-4-2-3-5-15(13)11-23/h2-7,10H,8-9,11-12H2,1H3,(H,22,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGXRLGRHOOAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.